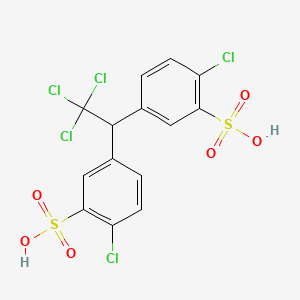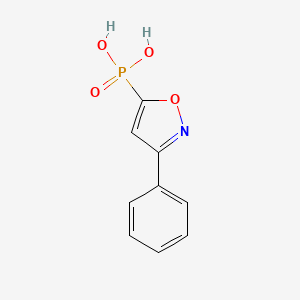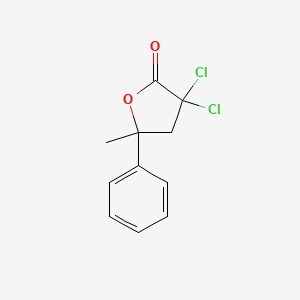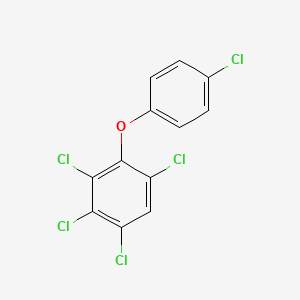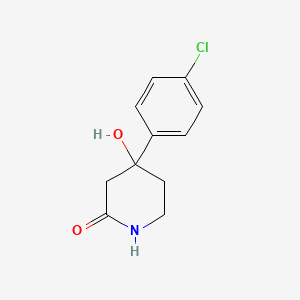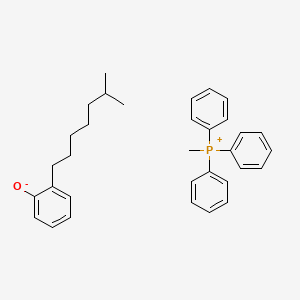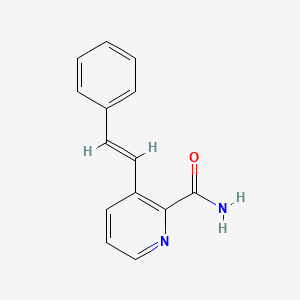
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and styrene.
Reaction Conditions: The reaction is carried out under specific conditions, including the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a Heck coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine and phenylvinyl groups.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(E)-3-(2-Phenylvinyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
(E)-3-(2-Phenylvinyl)pyridine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxamide.
(E)-3-(2-Phenylvinyl)pyridine-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
特性
CAS番号 |
84963-36-0 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
3-[(E)-2-phenylethenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b9-8+ |
InChIキー |
SIQJPDGKKMVRIH-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=C(N=CC=C2)C(=O)N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=C(N=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




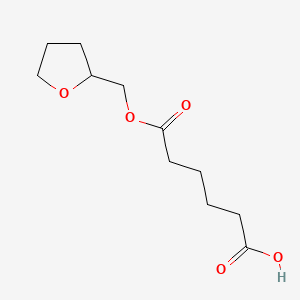
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)

